molecular formula C18H21N3O4S B2871167 3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 2223247-89-8

3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2871167
CAS RN: 2223247-89-8
M. Wt: 375.44
InChI Key: RKRKDDFFZZGPGW-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its other physical and chemical properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-24-15-11-16(18-19-17(20-25-18)14-7-8-14)21(12-15)26(22,23)10-9-13-5-3-2-4-6-13/h2-6,9-10,14-16H,7-8,11-12H2,1H3/b10-9+/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKDDFFZZGPGW-DMGQIGSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H](N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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